molecular formula C6H5ClN2O3 B2443121 methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 1591827-52-9

methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2443121
CAS No.: 1591827-52-9
M. Wt: 188.57
InChI Key: XXFSSYGANWHFFH-UHFFFAOYSA-N
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Description

methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate is a heterocyclic organic compound with the molecular formula C6H5ClN2O3 It is a derivative of pyridazine, a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves the chlorination of 6-hydroxypyridazine-3-carboxylic acid followed by esterification. One common method includes the reaction of 6-hydroxypyridazine-3-carboxylic acid with thionyl chloride to introduce the chlorine atom at the 5-position. The resulting 5-chloro-6-hydroxypyridazine-3-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 5-chloro-6-oxo-pyridazine-3-carboxylate.

    Reduction: 5-amino-6-hydroxypyridazine-3-carboxylate.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloropyridazine-3-carboxylate: Similar structure but lacks the hydroxyl group at the 6-position.

    5-chloro-6-methylpyridazine-3-carboxylate: Similar structure but has a methyl group instead of a hydroxyl group at the 6-position.

Uniqueness

methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridazine ring.

Properties

IUPAC Name

methyl 5-chloro-6-oxo-1H-pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-6(11)4-2-3(7)5(10)9-8-4/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFSSYGANWHFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=O)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1591827-52-9
Record name methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate
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